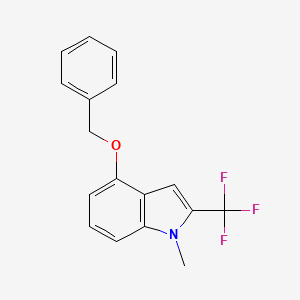
4-(benzyloxy)-1-methyl-2-(trifluoromethyl)-1H-indole
Numéro de catalogue B8317102
Poids moléculaire: 305.29 g/mol
Clé InChI: IJZQKYWCOODXMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US09067934B2
Procedure details


4-(Benzyloxy)-1-methyl-1H-indole and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole were treated with copper(I) acetate to give 4-(benzyloxy)-1-methyl-2-(trifluoromethyl)-1H-indole. Debenzylation via transfer hydrogenation with ammonium formate afforded 1-methyl-2-(trifluoromethyl)-1H-indol-4-ol.

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[CH:12][N:13]2[CH3:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC1(C)C2C=CC=CC=2I([C:29]([F:32])([F:31])[F:30])O1>C([O-])(=O)C.[Cu+]>[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[C:12]([C:29]([F:32])([F:31])[F:30])[N:13]2[CH3:18])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C=CN(C2=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OI(C2=C1C=CC=C2)C(F)(F)F)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Cu+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C=C(N(C2=CC=C1)C)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
